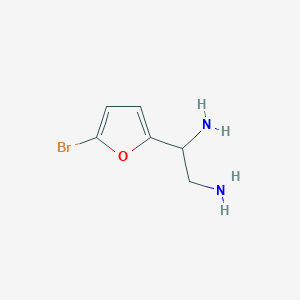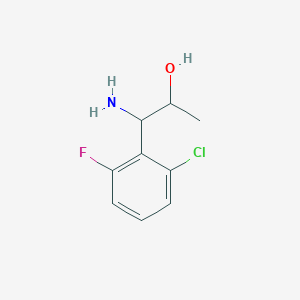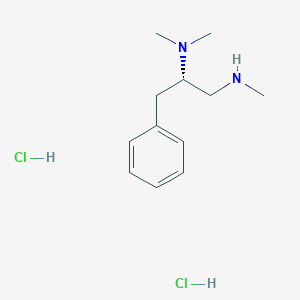
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a diamine derivative, characterized by the presence of two hydrochloride (HCl) molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as:
Mixing and Heating: Combining the starting materials in a reactor and heating to the desired temperature.
Reaction Monitoring: Continuously monitoring the reaction progress using analytical techniques like gas chromatography.
Purification: Isolating the product through crystallization or distillation.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N2-Dimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine monohydrochloride
Uniqueness
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of two hydrochloride molecules. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C12H22Cl2N2 |
|---|---|
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
(2S)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m0../s1 |
Clave InChI |
GJTMIDLCRBZVNV-LTCKWSDVSA-N |
SMILES isomérico |
CNC[C@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |
SMILES canónico |
CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


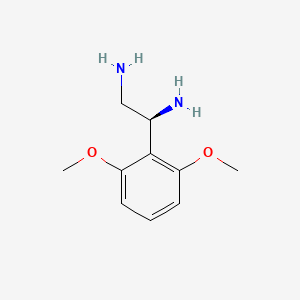
![6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13045187.png)
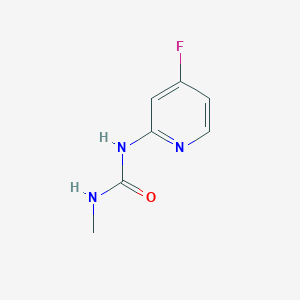
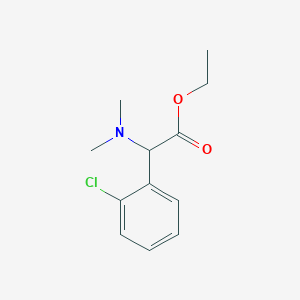

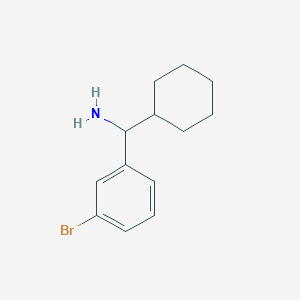
![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
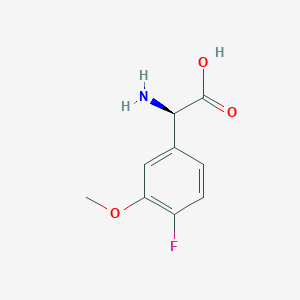
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
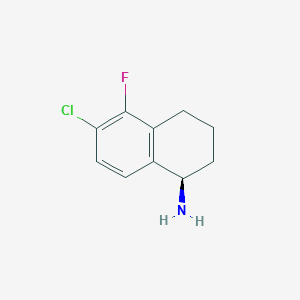
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
